molecular formula C14H21F2NO4 B2391079 Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate CAS No. 2253644-48-1

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate

Cat. No. B2391079
M. Wt: 305.322
InChI Key: HNHOTCUFIKWITF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate, also known as TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of glutamate transporters, which are responsible for the uptake of the neurotransmitter glutamate in the brain. TBOA has been shown to have various effects on the central nervous system, making it a valuable tool for investigating the role of glutamate transporters in neurological disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate involves the condensation of tert-butyl 4,4-difluoro-5-oxo-1-pentenoate with 2-methoxyacetaldehyde followed by reduction and cyclization to form the desired product.

Starting Materials
Tert-butyl 4,4-difluoro-5-oxo-1-pentenoate, 2-methoxyacetaldehyde, Sodium borohydride, Acetic acid, Sodium hydroxide, Methanol, Wate

Reaction
Step 1: Dissolve tert-butyl 4,4-difluoro-5-oxo-1-pentenoate and 2-methoxyacetaldehyde in methanol., Step 2: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature., Step 3: Quench the reaction with acetic acid and then add sodium hydroxide to adjust the pH to basic., Step 4: Extract the product with ethyl acetate and wash with water., Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure., Step 6: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Mechanism Of Action

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate acts as a potent inhibitor of glutamate transporters, blocking the uptake of glutamate by these transporters. This leads to an increase in extracellular glutamate levels, which can have various effects on neuronal activity. Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has been shown to modulate synaptic transmission and plasticity, as well as to induce neuronal death under certain conditions.

Biochemical And Physiological Effects

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has various biochemical and physiological effects on the central nervous system. It has been shown to modulate synaptic transmission and plasticity, leading to changes in neuronal activity. Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate can also induce neuronal death under certain conditions, making it a valuable tool for investigating the mechanisms of neurodegeneration.

Advantages And Limitations For Lab Experiments

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has several advantages as a research tool, including its potency and selectivity as a glutamate transporter inhibitor. However, it also has some limitations, including its potential toxicity and the complexity of its synthesis. Researchers must use caution when working with Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate, as it can be hazardous if not handled properly.

Future Directions

There are several potential future directions for research involving Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate. One area of interest is the development of new compounds that are more potent and selective inhibitors of glutamate transporters. Another area of interest is the investigation of the effects of Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate on other neurotransmitter systems, such as GABA and dopamine. Additionally, Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate could be used in combination with other compounds to investigate the potential for synergistic effects on neuronal activity.

Scientific Research Applications

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has been extensively used in scientific research to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to modulate glutamate levels in the brain, leading to changes in synaptic transmission and plasticity. Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate has also been used to study the role of glutamate transporters in addiction, anxiety, and depression.

properties

IUPAC Name

tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-7-5-10(9-11(18)20-4)14(15,16)6-8-17/h9H,5-8H2,1-4H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHOTCUFIKWITF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)C(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C\C(=O)OC)/C(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5E)-4,4-difluoro-5-(2-methoxy-2-oxoethylidene)azepane-1-carboxylate

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